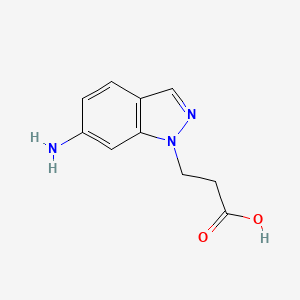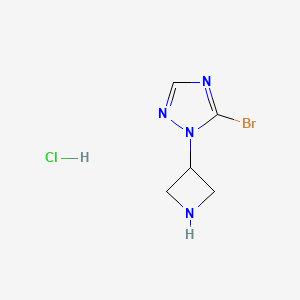![molecular formula C13H25NO B13546425 2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine is a chemical compound that has recently gained attention in the scientific community due to its unique physical and chemical properties. It is characterized by its molecular formula C13H25NO and a molecular weight of 211.3 g/mol . This compound is notable for its potential biological activity and its applications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexyl)methyl]morpholine typically involves the reaction of 4,4-dimethylcyclohexylmethyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to achieve the desired level of purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylmorpholine: A cyclic tertiary amine used as a base catalyst in organic synthesis.
4-Methylmorpholine: Another morpholine derivative with similar structural features.
Uniqueness
2-[(4,4-Dimethylcyclohexyl)methyl]morpholine stands out due to its unique combination of a cyclohexylmethyl group and a morpholine ring, which imparts distinct physical and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C13H25NO |
|---|---|
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
2-[(4,4-dimethylcyclohexyl)methyl]morpholine |
InChI |
InChI=1S/C13H25NO/c1-13(2)5-3-11(4-6-13)9-12-10-14-7-8-15-12/h11-12,14H,3-10H2,1-2H3 |
Clave InChI |
XHJAWSUJKIRMFZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CC2CNCCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


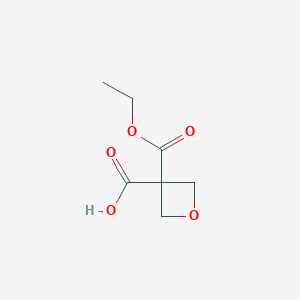

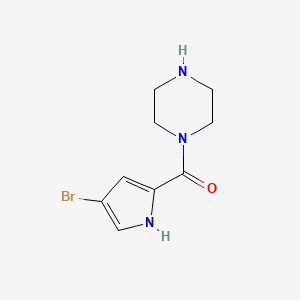

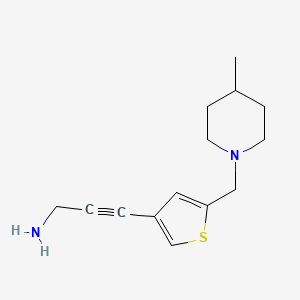
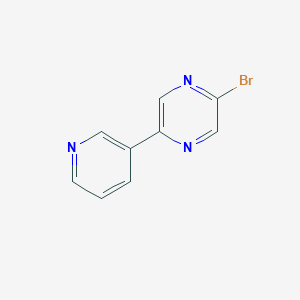
![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/no-structure.png)
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
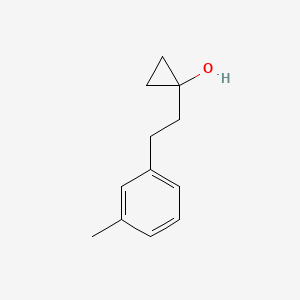
![2-[2-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B13546396.png)
![tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate](/img/structure/B13546409.png)
